

2-Amino-3-methoxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-methoxybenzaldehyde

Cat. No.: B112917

[Get Quote](#)

2-Amino-3-methoxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and structure of **2-Amino-3-methoxybenzaldehyde**, a significant building block in synthetic organic chemistry. While this compound holds potential for various applications, publicly available experimental data is limited. This document summarizes the existing information and highlights areas where further research is needed.

Chemical Identity and Structure

IUPAC Name: **2-Amino-3-methoxybenzaldehyde**[\[1\]](#)

CAS Number: 70127-96-7[\[1\]](#)[\[2\]](#)

The fundamental structure of **2-Amino-3-methoxybenzaldehyde** consists of a benzene ring substituted with an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 3, and a formyl group (-CHO) at position 1.

Molecular Structure Diagram

Caption: Chemical structure of **2-Amino-3-methoxybenzaldehyde**.

Physicochemical Data

A comprehensive search of publicly available databases and literature reveals a notable lack of experimentally determined physicochemical data for **2-Amino-3-methoxybenzaldehyde**. The data presented in many sources often corresponds to its isomers, such as 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) or other amino- and methoxy-substituted benzaldehydes. For this reason, a table of quantitative data is not provided to avoid dissemination of inaccurate information. Researchers are advised to experimentally determine key properties such as melting point, boiling point, and solubility for this specific compound.

The following table summarizes the basic molecular information that has been reliably identified.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[1]

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and analysis of **2-Amino-3-methoxybenzaldehyde** are not readily available in the public domain. While general methods for the synthesis of substituted benzaldehydes exist, a specific and reproducible protocol for this isomer is not well-documented in peer-reviewed literature or patents.

For instance, a patented synthesis for 2-amino-4-hydroxy-3-methoxybenzaldehyde has been described, but this procedure is not directly applicable to the target molecule of this guide.[4] The synthesis of related aminobenzaldehydes often involves the reduction of a corresponding nitrobenzaldehyde.[5] A potential synthetic route could therefore involve the nitration of 3-methoxybenzaldehyde followed by a selective reduction of the nitro group at the 2-position. However, this proposed pathway would require experimental validation and optimization.

Due to the absence of specific experimental details, researchers interested in utilizing this compound are encouraged to develop and validate their own synthetic and analytical methods.

Spectroscopic Data

As with other experimental data, authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Amino-3-methoxybenzaldehyde** is scarce in public repositories. The available spectra are typically for isomeric or otherwise related compounds. It is crucial for researchers synthesizing or using this compound to perform their own spectroscopic analysis to confirm its identity and purity.

Conclusion

2-Amino-3-methoxybenzaldehyde represents a chemical entity with potential for further exploration in various scientific domains. However, the current lack of comprehensive and validated data on its physicochemical properties, synthetic protocols, and spectroscopic characteristics presents a significant knowledge gap. This guide serves to summarize the confirmed structural information and to underscore the need for foundational research to fully characterize this compound. The information provided herein should be a starting point for researchers, who are strongly encouraged to undertake the necessary experimental work to build upon this limited knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 70127-96-7|2-Amino-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-Amino-3-methoxybenzaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2-Amino-3-methoxybenzaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112917#2-amino-3-methoxybenzaldehyde-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com